5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
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Overview
Description
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant roles in various biological and chemical applications due to their unique electronic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid
- 2-Methyl-1,3-thiazole-4-carboxylic acid
Uniqueness
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide is unique due to its combined thiazole and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C8H8N2O2S3 |
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Molecular Weight |
260.4 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
LZMLUKAFBDCFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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